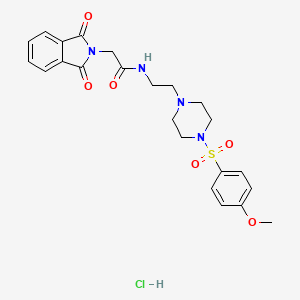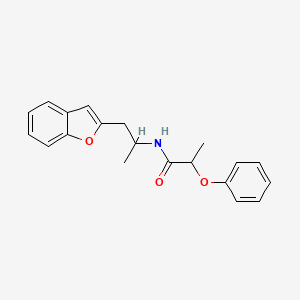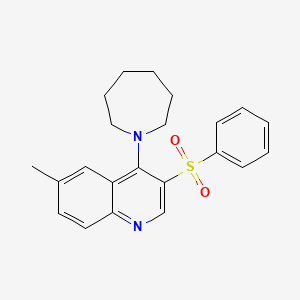
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O6S and its molecular weight is 523. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research indicates that derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride have been synthesized and evaluated for their anticonvulsant properties. In studies, compounds showed effectiveness in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating their potential as anticonvulsant agents. Notably, certain derivatives exhibited significant protection in electrically induced seizures, highlighting their potential in epilepsy treatment (Kamiński et al., 2011).
Antibacterial Activity
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and assessed for their antibacterial potential. These compounds demonstrated moderate inhibitory activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This suggests their potential application in developing new antibacterial agents (Iqbal et al., 2017).
Antimicrobial Studies
New pyridine derivatives have been developed and assessed for their antimicrobial efficacy. These compounds have shown considerable antibacterial activity, indicating their potential use in combating microbial infections (Patel & Agravat, 2009).
Anti-Inflammatory and Analgesic Agents
Studies on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors and demonstrated high inhibitory activity on COX-2 selectivity, alongside analgesic and anti-inflammatory effects, comparing favorably with sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Memory Enhancement
Derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride have been explored for their effects on memory enhancement in mice. Certain compounds showed positive effects on memory ability, suggesting their potential use in treating cognitive disorders (Li Ming-zhu, 2008).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S.ClH/c1-33-17-6-8-18(9-7-17)34(31,32)26-14-12-25(13-15-26)11-10-24-21(28)16-27-22(29)19-4-2-3-5-20(19)23(27)30;/h2-9H,10-16H2,1H3,(H,24,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMHUZRBVAKONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(propan-2-yl)-1H-pyrazol-5-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2799077.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2799082.png)
![1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2799084.png)
![3-(1H-benzo[d]imidazol-2-yl)-4-((3,4-dimethylphenyl)amino)butanoic acid](/img/structure/B2799085.png)





![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2799094.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2799096.png)
![2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide](/img/structure/B2799098.png)
